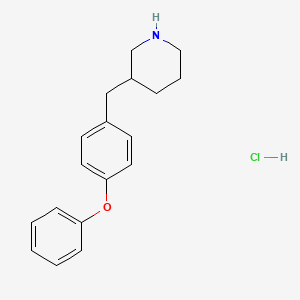

3-(4-Phenoxy-benzyl)-piperidine hydrochloride

説明

3-(4-Phenoxy-benzyl)-piperidine hydrochloride (CAS: 108958-36-7) is a piperidine derivative featuring a phenoxy-benzyl substituent. The phenoxy-benzyl group in this compound likely influences its lipophilicity and electronic properties, which may affect its solubility, stability, and biological interactions .

特性

IUPAC Name |

3-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRANRLYYNKOWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588829 | |

| Record name | 3-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171985-70-8 | |

| Record name | 3-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 4-phenoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

化学反応の分析

Types of Chemical Reactions

The compound undergoes several types of chemical reactions, which can be categorized as follows:

-

Oxidation Reactions :

-

The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically yield ketones or carboxylic acids depending on the reaction conditions.

-

-

Reduction Reactions :

-

Reduction can be performed using hydrogen gas in the presence of palladium catalysts, which can reduce double bonds or nitro groups present in the structure.

-

-

Nucleophilic Substitution Reactions :

-

The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various derivatives of the compound.

-

Common Reagents and Conditions

The following table summarizes common reagents and conditions used for the reactions involving 3-(4-Phenoxy-benzyl)-piperidine hydrochloride:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic medium, elevated temperature |

| Reduction | Hydrogen gas, Palladium on carbon | Room temperature or elevated temperature |

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Solvent such as DMF, room temperature |

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during synthesis. Purification techniques such as recrystallization or chromatography are utilized to obtain high-purity products.

Pharmacological Insights

Research has indicated that compounds like 3-(4-Phenoxy-benzyl)-piperidine hydrochloride may exhibit significant activity as histamine H3 receptor antagonists, which could have implications for treating neurological disorders .

Biological Activity Studies

Studies have shown that derivatives of this compound can influence various biological pathways due to their structural characteristics. For instance, modifications on the piperidine ring or phenoxy group can lead to changes in receptor affinity and selectivity .

科学的研究の応用

3-(4-Phenoxy-benzyl)-piperidine hydrochloride is a chemical compound that is characterized by a piperidine ring substituted with a 4-phenoxy-benzyl group and is utilized in its hydrochloride salt form to enhance its solubility in aqueous solutions. It has garnered interest in scientific research.

Scientific Research Applications

3-(4-Phenoxy-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of molecules.

- Medicinal Chemistry It is of interest due to its potential biological activities, mechanism of action, and interactions with biological macromolecules.

Preparation Methods

The synthesis of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 4-phenoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy-benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

| Similar Compounds | Uniqueness |

|---|---|

| 4-Phenoxybenzyl alcohol | Compared to similar compounds, 3-(4-Phenoxy-benzyl)-piperidine hydrochloride is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity. |

| 4-Phenoxybenzyl chloride | The hydrochloride salt form also enhances its solubility, making it more suitable for various applications in research and industry. |

| 4-Phenoxybenzylamine |

作用機序

The mechanism of action of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy-benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

類似化合物との比較

Table 1: Molecular Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-(4-Phenoxy-benzyl)-piperidine hydrochloride | C₁₈H₂₀ClNO* | 309.82 (calculated) | Phenoxy-benzyl |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy |

| 3-(4-Methoxy-3-methyl-benzyl)-piperidine HCl | C₁₄H₂₂ClNO | 263.79 | Methoxy, methyl |

| 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl | C₁₃H₁₈Cl₂FNO | 294.19 | Chloro, fluoro, benzyloxymethyl |

| 3-[(4-fluorophenyl)carbonyl]piperidine HCl | C₁₂H₁₃FNO•HCl | 257.70 (calculated) | Fluorophenyl carbonyl |

| 4-[(3-Fluorobenzyl)oxy]piperidine HCl | C₁₂H₁₅FNO•HCl | 259.71 (calculated) | 3-Fluorobenzyloxy |

*Note: Exact molecular formula for 3-(4-Phenoxy-benzyl)-piperidine hydrochloride inferred from structural analogs.

Substituent Effects on Physicochemical Properties

- Lipophilicity: The phenoxy-benzyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methoxy or halogen groups). This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in 3-[(4-fluorophenyl)carbonyl]piperidine HCl) could alter reactivity and binding affinity in biological systems, whereas electron-donating groups (e.g., methoxy in 3-(4-Methoxy-3-methyl-benzyl)-piperidine HCl) may stabilize charge interactions .

生物活性

3-(4-Phenoxy-benzyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological macromolecules, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy-benzyl group, which contributes to its unique chemical properties. The presence of the phenoxy group enhances its binding affinity to various biological targets, potentially modulating their activity.

The biological activity of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The phenoxy-benzyl group can enhance the compound's affinity for these targets, leading to modulation of various biochemical pathways.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in critical metabolic pathways.

Biological Activity Overview

Research indicates that 3-(4-Phenoxy-benzyl)-piperidine hydrochloride exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- CNS Activity : Its potential application in treating central nervous system disorders is under investigation, with some studies indicating neuroprotective effects.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, suggesting potential use in treating infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride compared to related compounds:

Case Studies

Several studies have explored the biological activity of this compound:

- Study on CNS Effects : A study evaluated the effects of phenoxy-benzyl-piperidine derivatives on depression models in rodents, showing significant improvements in behavior indicative of antidepressant activity (IC50 values not specified) .

- Antimicrobial Screening : In vitro tests demonstrated that derivatives exhibited varying degrees of antimicrobial activity against bacterial strains, with some compounds showing MIC values comparable to established antibiotics .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to metabolic disorders, suggesting a role in therapeutic strategies for conditions like diabetes .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the benzyl and piperidine moieties can significantly alter biological potency, underscoring the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(4-Phenoxy-benzyl)-piperidine hydrochloride, and how can purity be optimized?

- Methodology : Piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For analogous compounds (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride), reactions often involve coupling phenoxy-benzyl groups to the piperidine ring using catalysts like Pd or Cu under inert conditions . Purification steps may include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Purity validation via HPLC (≥98%) or 1H NMR (e.g., detecting residual solvents like acetone ) is critical.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Based on similar piperidine hydrochlorides (e.g., Paroxetine hydrochloride), store at room temperature in airtight, light-resistant containers with desiccants to prevent hydrolysis. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Solubility in polar solvents (water, ethanol) suggests handling in anhydrous conditions for reactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Approach : Use a combination of:

- 1H/13C NMR : To confirm substitution patterns on the piperidine and benzyl groups (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- LC-MS : For molecular ion detection (e.g., [M+H]+ ~312.4 amu for a related piperidine derivative ).

- Melting Point Analysis : Decomposition around 175–180°C aligns with similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Analysis Framework : For piperidine derivatives (e.g., Paroxetine), discrepancies in receptor binding assays may arise from stereochemical variations (3S,4R vs. 3R,4S configurations) or impurities. Conduct enantiomeric purity checks via chiral HPLC . Compare activity across standardized cell lines (e.g., HEK-293 for serotonin transporters) and validate with dose-response curves .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Experimental Design :

- In vitro : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Piperidine rings are prone to oxidation; introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic liability .

- In silico : Apply QSAR models to predict sites of metabolism (e.g., benzylic positions) .

Q. How do structural modifications (e.g., substituents on the phenoxy group) affect physicochemical properties?

- Case Study : Analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) show that electron-donating groups (e.g., methoxy) enhance solubility but reduce logP. Replace with halogens (Cl, F) to improve membrane permeability . Computational tools (e.g., COSMO-RS) can predict solubility and partition coefficients .

Critical Considerations for Experimental Design

- Toxicity Screening : While specific data for this compound is limited, structurally related piperidines (e.g., Paroxetine) show acute toxicity (LD50 ~500 mg/kg in rats). Conduct MTT assays on HepG2 cells to preliminarily assess cytotoxicity .

- Reaction Optimization : For scale-up, monitor exotherms during HCl salt formation. Use jacketed reactors to control temperature ≤25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。